Cas no 2138059-83-1 (1-[5-(4-nitrobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl]methanamine)

1-[5-(4-nitrobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl]methanamine structure
2138059-83-1 structure
Product name:1-[5-(4-nitrobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl]methanamine
CAS No:2138059-83-1
MF:C13H14N4O4S2
MW:354.404659748077
CID:6313347
PubChem ID:165500565

1-[5-(4-nitrobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl]methanamine Chemical and Physical Properties

Names and Identifiers

    • 2138059-83-1
    • EN300-1167720
    • 1-[5-(4-nitrobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl]methanamine
    • Inchi: 1S/C13H14N4O4S2/c14-7-13-15-11-8-16(6-5-12(11)22-13)23(20,21)10-3-1-9(2-4-10)17(18)19/h1-4H,5-8,14H2
    • InChI Key: QYHGRFOEMMQVGF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CC2=C(CC1)SC(CN)=N2)(=O)=O

Computed Properties

  • Exact Mass: 354.04564729g/mol
  • Monoisotopic Mass: 354.04564729g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 539
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 159Ų

1-[5-(4-nitrobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl]methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1167720-0.05g
2138059-83-1
0.05g
$1296.0 2023-06-08
Enamine
EN300-1167720-100mg
2138059-83-1
100mg
$678.0 2023-10-03
Enamine
EN300-1167720-250mg
2138059-83-1
250mg
$708.0 2023-10-03
Enamine
EN300-1167720-500mg
2138059-83-1
500mg
$739.0 2023-10-03
Enamine
EN300-1167720-10.0g
2138059-83-1
10g
$6635.0 2023-06-08
Enamine
EN300-1167720-0.5g
2138059-83-1
0.5g
$1482.0 2023-06-08
Enamine
EN300-1167720-1.0g
2138059-83-1
1g
$1543.0 2023-06-08
Enamine
EN300-1167720-50mg
2138059-83-1
50mg
$647.0 2023-10-03
Enamine
EN300-1167720-10000mg
2138059-83-1
10000mg
$3315.0 2023-10-03
Enamine
EN300-1167720-5000mg
2138059-83-1
5000mg
$2235.0 2023-10-03

1-[5-(4-nitrobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl]methanamine Related Literature

Additional information on 1-[5-(4-nitrobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl]methanamine

1-[5-(4-Nitrobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl]methanamine: A Comprehensive Overview

1-[5-(4-Nitrobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl]methanamine, also known by its CAS number 2138059-83-1, is a complex organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of thiazolo-pyridine derivatives and has garnered attention due to its unique structural features and promising applications in drug discovery and advanced materials development.

The molecular structure of this compound is characterized by a thiazolo[4,5-c]pyridine ring system substituted with a 4-nitrobenzenesulfonyl group at the 5-position and a methanamine group at the 2-position. The presence of the sulfonyl group introduces significant electron-withdrawing effects, which can influence the electronic properties of the molecule. This makes it an interesting candidate for studying molecular interactions and reactivity in both organic and bioorganic chemistry.

Recent studies have highlighted the potential of this compound in drug design. Its thiazolo-pyridine core is known to exhibit biological activity in various assays, including anti-inflammatory and anticancer activities. Researchers have explored its ability to modulate key enzymes and receptors involved in disease pathways. For instance, a study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition against certain kinases, making it a promising lead for developing targeted therapies.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. The thiazolo-pyridine framework is known for its stability and ability to form supramolecular assemblies. Recent advancements in crystal engineering have utilized this compound as a building block for constructing porous materials with applications in gas storage and catalysis.

The synthesis of 1-[5-(4-Nitrobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl]methanamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiazolo-pyridine ring through cyclization reactions and subsequent functionalization with the sulfonyl and methanamine groups. Optimization of reaction conditions has been crucial to achieving high yields and maintaining the integrity of the sensitive functional groups.

From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These studies have provided insights into its three-dimensional structure and conformational preferences. For example, X-ray crystallography revealed that the molecule adopts a planar conformation due to aromaticity within the thiazolo-pyridine ring system.

In terms of environmental impact and safety considerations, this compound has been evaluated for its biodegradability and ecotoxicity. Initial studies suggest that it exhibits moderate biodegradation under aerobic conditions but further research is needed to fully understand its environmental fate. Regulatory compliance remains a critical aspect of its development and application across various industries.

The integration of computational chemistry tools has significantly enhanced our understanding of this compound's properties. Quantum mechanical calculations have been employed to predict its electronic structure and reactivity patterns. These computational models have been validated against experimental data from spectroscopic studies and chemical reactivity experiments.

In conclusion, 1-[5-(4-Nitrobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-2-yl]methanamine (CAS No: 2138059-83-1) represents a versatile platform for exploring novel chemical concepts across multiple disciplines. Its unique structural features make it an invaluable tool for advancing both fundamental research and applied technologies.

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